

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

Cat. No.: B1333546

[Get Quote](#)

An In-depth Technical Guide to 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

This technical guide provides a comprehensive overview of **2,6-dichloro-5-fluoro-3-pyridinecarbonitrile**, a key intermediate in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity

IUPAC Name: 2,6-dichloro-5-fluoropyridine-3-carbonitrile[1]

Synonyms:

- 2,6-Dichloro-3-cyano-5-fluoropyridine[2][3][4]
- 2,6-Dichloro-5-fluoro-3-nicotinonitrile[2][3][4]
- 2,6-Dichloro-5-fluoronicotinonitrile[2][4][5]
- 3-Cyano-2,6-dichloro-5-fluoropyridine[5]
- Cyano-2,6-dichloro-5-fluoropyridine[6]

Physicochemical Properties

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is a fluorinated heterocyclic building block used in chemical synthesis. It is a member of the pyridines and is classified as a nitrile.[\[1\]](#)[\[5\]](#) The compound typically appears as a grayish-white to yellowish-brown or light yellow crystalline solid.[\[5\]](#)[\[6\]](#)

Property	Value	Source
CAS Number	82671-02-1	[1] [2] [3] [5] [6]
Molecular Formula	C ₆ HCl ₂ FN ₂	[1] [2] [3] [5]
Molecular Weight	190.99 g/mol	[1] [2] [3] [5]
Melting Point	89-91 °C	[2] [5] [6]
Boiling Point	267.8 ± 35.0 °C (Predicted)	[5] [6]
Density	1.6175 g/cm ³ (Estimate)	[5] [6]
Purity	≥98%	[2] [7]
Appearance	Grayish white to yellowish brown crystalline solids	[6]
Solubility	Soluble in Methanol	[5]
Storage	Under inert gas (nitrogen or Argon) at 2-8°C	[5]

Applications in Pharmaceutical Synthesis

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is a crucial intermediate in the synthesis of several broad-spectrum fluoroquinolone antibiotics.[\[2\]](#) Its molecular structure serves as a scaffold for building 1,8-naphthyridine derivatives.[\[2\]](#) Notable antibiotics synthesized using this compound include:

- Enoxacin: A broad-spectrum quinolone antibiotic.[\[5\]](#)[\[6\]](#)
- Gemifloxacin: An oral broad-spectrum antibiotic.[\[2\]](#)[\[7\]](#)
- Trovafloxacin[\[2\]](#)

- Tosufloxacin[2]

The presence of multiple functional groups on the pyridine ring, including chloro, fluoro, and nitrile groups, makes it a versatile building block for creating a wide range of fluoroquinolone derivatives.[2] This allows for modifications to reduce side effects and expand the medical applications of these antibiotics.[2]

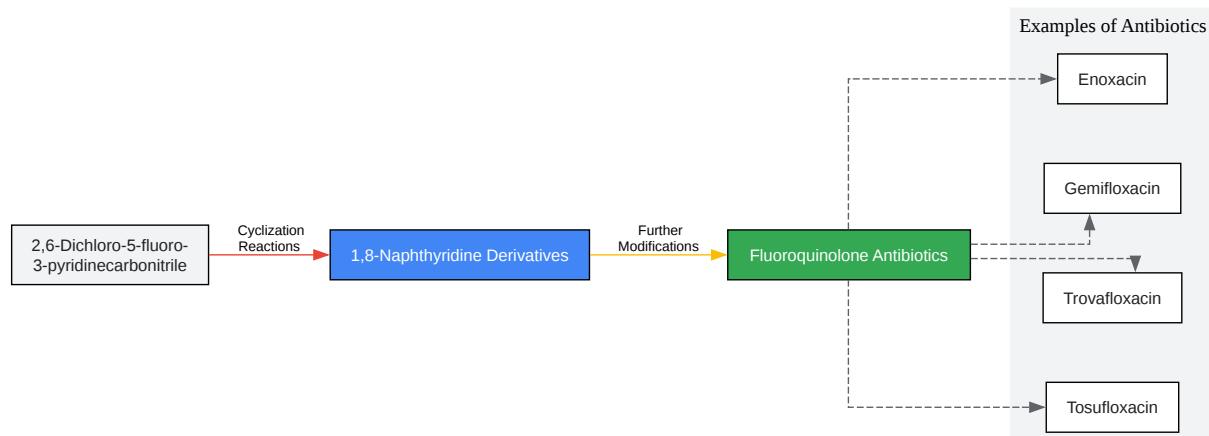
Experimental Protocol: Synthesis of 2,6-dichloro-5-fluoronicotinic acid

An improved process for preparing 2,6-dichloro-5-fluoronicotinic acid and its corresponding acyl chloride from a 2,6-dihydroxy-5-fluoronicotinate has been developed. This method utilizes inexpensive starting materials and proceeds in fewer steps with higher yields compared to previous methods.[8]

Materials:

- Ethyl fluoroacetate
- Ethyl formate
- Sodium methoxide
- Phosphorus oxychloride
- Lithium reagent
- Methylene chloride
- 37% Hydrochloric acid

Procedure:


- To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, sodium methoxide (26 g) is added.[8]

- The resulting 2,6-dihydroxy-5-fluoronicotinate is then converted with phosphorus oxychloride in the presence of a lithium reagent to yield 2,6-dichloro-5-fluoronicotinoyl chloride.[8]
- The cooled solution is extracted twice with methylene chloride.[8]
- The residual methylene chloride is removed by evacuation.[8]
- After cooling in an ice bath, 37% hydrochloric acid is added to adjust the pH to 1-2.[8]
- The precipitated solid is collected, washed with water, and vacuum dried to give 2,6-dichloro-5-fluoronicotinic acid.[8]

This process surprisingly and unexpectedly allows for the one-step conversion of the dihydroxy nicotinate to the dichloro acyl chloride, which is then hydrolyzed to the final acid product.[8]

Synthetic Pathway Overview

The following diagram illustrates the role of **2,6-dichloro-5-fluoro-3-pyridinecarbonitrile** as a key intermediate in the synthesis of fluoroquinolone antibiotics.

[Click to download full resolution via product page](#)

Caption: Synthetic route from the precursor to final antibiotic products.

Safety Information

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is classified with the following hazards:

- Acute Toxicity: Toxic if swallowed.[4]
- Skin Sensitization: May cause an allergic skin reaction.[4]
- Eye Damage: Causes serious eye damage.[4]
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
- Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[4]

Appropriate personal protective equipment (PPE), such as a dust mask, eye shields, and gloves, should be used when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | C6HCl2FN2 | CID 2733849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. scbt.com [scbt.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. jecibiochem.com [jecibiochem.com]
- 6. 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile CAS 82671-02-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. nbinno.com [nbino.com]
- 8. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1333546#2-6-dichloro-5-fluoro-3-pyridinecarbonitrile-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com